molecular formula C17H12ClNO2 B1452717 2-(3-Methoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160264-60-7

2-(3-Methoxyphenyl)quinoline-4-carbonyl chloride

Cat. No. B1452717
M. Wt: 297.7 g/mol
InChI Key: JAYVAQQJRIZFKU-UHFFFAOYSA-N
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Description

“2-(3-Methoxyphenyl)quinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C17H12ClNO2 and a molecular weight of 297.74 . It is used for proteomics research .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a general procedure involves the use of an appropriate aniline and diisopropylethylamine in dichloromethane at 20℃ . An appropriate carbonyl chloride is dissolved in dried dichloromethane and added drop-wise. The reaction mixture is then left at room temperature for 10 hours and monitored by TLC .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-Methoxyphenyl)quinoline-4-carbonyl chloride” such as boiling point, solubility, and stability are not specified in the retrieved documents .

Scientific Research Applications

Structural Analysis and Crystallography

One significant application lies in the structural analysis and crystallography of related compounds. For instance, the structural elucidation of complex molecules, like (E)-1-(6-Chloro-2-methyl-4-phenyl-3-quinolyl)-3-(2-methoxyphenyl)prop-2-en-1-one, provides insights into their molecular geometry, crystal packing, and intermolecular interactions, facilitating the understanding of their chemical behavior and reactivity (Wan-Sin Loh et al., 2010).

Organic Synthesis and Chemical Reactivity

This chemical is also pivotal in organic synthesis and the study of chemical reactivity. The compound serves as a precursor or intermediate in synthesizing various organic molecules. For example, the hypervalent iodine(III)-mediated oxidative acetoxylation of 2-methoxyphenols demonstrates the compound's utility in constructing nitrogen-containing heterocycles, such as indoles and quinolines, showcasing its versatility in organic synthesis (S. Quideau et al., 2001).

Corrosion Inhibition

The quinoline derivatives, including those related to 2-(3-Methoxyphenyl)quinoline-4-carbonyl chloride, have been explored for their corrosion inhibition properties. Computational studies and experimental findings highlight the effectiveness of novel quinoline derivatives in protecting metals against corrosion, making them valuable in materials science and engineering (Şaban Erdoğan et al., 2017).

Antibacterial Applications

Moreover, the synthesis of quinoline sulfonamides from derivatives of 2-(3-Methoxyphenyl)quinoline highlights the exploration of quinoline compounds in developing new antibacterial agents. These compounds have shown promising activity against various bacterial strains, underlining their potential in medicinal chemistry and pharmaceutical research (S. Alavi et al., 2017).

Safety And Hazards

“2-(3-Methoxyphenyl)quinoline-4-carbonyl chloride” is classified as a dangerous substance. It is associated with hazard statements H314 (causes severe skin burns and eye damage) and H290 (may be corrosive to metals). The compound is classified under hazard class 8 and packing group III .

properties

IUPAC Name

2-(3-methoxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2/c1-21-12-6-4-5-11(9-12)16-10-14(17(18)20)13-7-2-3-8-15(13)19-16/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYVAQQJRIZFKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301240153
Record name 2-(3-Methoxyphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301240153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxyphenyl)quinoline-4-carbonyl chloride

CAS RN

1160264-60-7
Record name 2-(3-Methoxyphenyl)-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160264-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Methoxyphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301240153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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